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Hafnium telluride - 39082-23-0

Hafnium telluride

Catalog Number: EVT-3479426
CAS Number: 39082-23-0
Molecular Formula: HfTe2
Molecular Weight: 433.7 g/mol
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Product Introduction

Overview

Hafnium telluride is a binary compound composed of hafnium and tellurium, notable for its unique electronic and optical properties. This compound has garnered attention in various fields, including materials science and semiconductor technology. Hafnium telluride can exist in different crystalline forms, which influences its physical and chemical characteristics.

Source and Classification

Hafnium telluride falls under the category of metal tellurides, which are compounds formed between a metal and tellurium. The compound is classified as an inorganic material and is primarily studied for its potential applications in electronics and photonics due to its semiconducting properties.

Synthesis Analysis

Methods of Synthesis

Hafnium telluride can be synthesized through several methods, each offering different advantages in terms of purity and structural control:

  1. Hydrothermal and Solvothermal Methods: These techniques involve the use of high-temperature aqueous solutions to facilitate the reaction between hafnium and tellurium precursors. The hydrothermal method is particularly favored for producing nanostructured materials with controlled morphologies, such as nanosheets and nanowires .
  2. Chemical Vapor Deposition: This method allows for the deposition of hafnium telluride films on substrates by vaporizing the precursors and allowing them to react in a controlled environment. It provides high-quality thin films suitable for electronic applications .
  3. Electrochemical Deposition: This technique enables precise control over the morphology and composition of hafnium telluride by applying an electrical potential during synthesis. It is advantageous for producing uniform films with specific thicknesses .
  4. Solid-State Reactions: Involves mixing hafnium and tellurium powders at elevated temperatures to form hafnium telluride. This method can yield high-purity compounds but may require careful control of reaction conditions .

Technical Details

The choice of synthesis method affects the crystallinity, morphology, and ultimately the properties of hafnium telluride. For instance, hydrothermal methods often yield smaller grain sizes compared to solid-state synthesis, which can influence electronic transport properties.

Molecular Structure Analysis

Structure

Hafnium telluride typically crystallizes in a tetragonal structure, which can vary depending on the synthesis conditions. The arrangement of atoms within the crystal lattice significantly influences its electronic properties.

Data

  • Crystal System: Tetragonal
  • Lattice Parameters: Vary based on synthesis conditions; typical values include a ≈ 4.5 Å, c ≈ 6.5 Å.
  • Coordination Geometry: Hafnium is generally coordinated by six tellurium atoms in a distorted octahedral configuration.
Chemical Reactions Analysis

Reactions

Hafnium telluride can undergo various chemical reactions, particularly under high temperatures or in the presence of reactive agents:

  1. Oxidation: Hafnium telluride can oxidize to form hafnium oxide and elemental tellurium when exposed to oxygen at elevated temperatures.
  2. Reactions with Acids: It reacts with strong acids to release hydrogen telluride gas, which is a toxic compound.

Technical Details

The stability of hafnium telluride under different environmental conditions is crucial for its application in electronic devices, where it may be exposed to various chemical environments.

Mechanism of Action

Process

The mechanism by which hafnium telluride functions in electronic applications involves charge carrier dynamics within its semiconductor structure. When subjected to external stimuli (e.g., light or electric fields), charge carriers (electrons and holes) are generated, leading to conductivity changes.

Data

  • Band Gap Energy: Approximately 0.9 eV, making it suitable for infrared applications.
  • Carrier Mobility: Influenced by temperature and structural defects; typically measured using Hall effect measurements.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Hafnium telluride appears as a dark crystalline solid.
  • Melting Point: Estimated around 900 °C.
  • Density: Approximately 9 g/cm³.

Chemical Properties

  • Stability: Stable under inert atmospheres but prone to oxidation.
  • Solubility: Insoluble in water; reacts with strong acids.
Applications

Hafnium telluride has several promising applications:

  1. Electronics: Used in semiconductor devices due to its favorable band gap.
  2. Photovoltaics: Investigated for use in solar cells due to its light absorption properties.
  3. Thermoelectric Devices: Explored for applications in thermoelectric generators where efficient heat-to-electricity conversion is desired .
  4. Optoelectronics: Potential use in infrared detectors and modulators due to its semiconducting nature.
Synthesis and Fabrication Methodologies of Hafnium Telluride

Solid-State Reaction Protocols for Bulk HfTe₂ Synthesis

Solid-state reaction remains the cornerstone methodology for producing high-purity, bulk crystalline HfTe₂ samples essential for fundamental property investigations. This high-temperature approach involves the direct reaction of hafnium and tellurium elements under strictly controlled atmospheric conditions to prevent oxidation and ensure stoichiometric precision. The process initiates with meticulous preparation of precursor materials, where ultra-high purity Hf powder (typically ≥99.99%) and Te flakes are precisely weighed according to the desired stoichiometric ratio, often with a slight tellurium excess (2-5%) to compensate for its high volatility at elevated temperatures.

The precursor materials are loaded into quartz ampoules under an inert atmosphere within a glove box, subsequently evacuated to ultra-high vacuum (10⁻⁵ to 10⁻⁶ Torr) and flame-sealed. The sealed ampoules undergo a precisely controlled thermal treatment profile in a two-zone or three-zone furnace. A representative protocol involves a gradual temperature ramp (1-2°C/min) to 650-700°C with extended dwell times (24-48 hours) to facilitate intermediate phase formation, followed by a second ramp to 950-1050°C for final reaction and crystallization over 7-14 days. Crucially, the temperature gradient must be carefully managed to promote crystal growth while minimizing thermal stress-induced defects [7].

The resulting crystals typically exhibit a layered structure with a characteristic silvery metallic lustre. X-ray diffraction analysis confirms the 1T-CdI₂ type crystal structure (space group P-3m1) with lattice parameters a ≈ 3.96 Å and c ≈ 6.70 Å. The crystalline quality and stoichiometric precision are highly sensitive to the maximum processing temperature, dwell duration, and cooling rate, necessitating rigorous optimization for specific research applications requiring precise electronic properties.

Table 1: Representative Solid-State Synthesis Parameters for HfTe₂

ParameterRangeImpact on Crystal Properties
Reaction Temperature950-1050°CHigher temperatures increase crystallite size but risk Te evaporation
Dwell Duration7-14 daysLonger durations improve homogeneity but may promote impurity diffusion
Cooling Rate2-5°C/hourSlower rates reduce defects but increase thermal budget
Te Excess2-5%Compensates volatility; >5% leads to secondary phase formation
Vacuum Level10⁻⁵ - 10⁻⁶ TorrPrevents oxidation and HfO₂ formation
Maximum Crystal Size5-10 mmLimited by thermal gradient control and nucleation density

Thin-Film Deposition Techniques: Molecular Beam Epitaxy and Chemical Vapor Deposition

Thin-film deposition techniques enable the integration of HfTe₂ into device architectures, with molecular beam epitaxy (MBE) and chemical vapor deposition (CVD) emerging as the most sophisticated approaches for producing high-quality epitaxial films and large-area polycrystalline layers, respectively.

Molecular Beam Epitaxy (MBE): Ultra-high vacuum MBE systems (base pressure ≤10⁻¹⁰ Torr) provide unprecedented control over layer-by-layer growth of HfTe₂ on lattice-matched substrates such as graphene, hexagonal boron nitride (h-BN), or mica. Elemental hafnium is thermally evaporated from an electron-beam source at approximately 2300°C, while tellurium is supplied from a Knudsen effusion cell maintained at 350-400°C. The Te/Hf flux ratio must be precisely calibrated (typically 10:1 to 20:1) to compensate for the significant differences in elemental sticking coefficients and prevent tellurium vacancy formation. Substrate temperatures between 300-400°C facilitate sufficient adatom mobility for crystalline growth while avoiding thermal decomposition. Reflection high-energy electron diffraction (RHEED) provides real-time monitoring of the growth kinetics, revealing a characteristic streaky pattern that confirms layer-by-layer epitaxy. Post-growth scanning tunneling microscopy (STM) analysis of MBE-grown films typically reveals atomically smooth terraces spanning hundreds of nanometers with minimal point defects when optimal growth windows are maintained.

Chemical Vapor Deposition (CVD): For scalable production of HfTe₂ films, low-pressure CVD systems offer a versatile alternative. The process employs hafnium chloride (HfCl₄) and elemental tellurium as precursors, transported via argon/hydrogen carrier gas mixtures. Precise temperature zoning is critical: the HfCl₄ source is maintained at 180-220°C, the Te source at 450-500°C, and the growth substrate (typically SiO₂/Si or sapphire) at 650-750°C. Thermodynamic modeling reveals complex reaction pathways where HfCl₄ first undergoes reduction to subchlorides (HfCl₂, HfCl₃) before reacting with tellurium vapor to form HfTe₂. The introduction of hydrogen (5-10% vol.) significantly enhances growth kinetics through reduction of metal chlorides and prevention of oxide contamination. However, uncontrolled hydrogen flow can lead to excessive etching of the growing film. Optimized CVD processes yield continuous polycrystalline films with domain sizes of 10-50 μm and thicknesses controllable from monolayer to >100nm through growth duration adjustments.

Table 2: Comparative Analysis of MBE vs. CVD for HfTe₂ Thin Films

Growth ParameterMolecular Beam Epitaxy (MBE)Chemical Vapor Deposition (CVD)
Growth MechanismLayer-by-layer epitaxyVapor-solid deposition
Typical SubstratesGraphene, h-BN, micaSiO₂/Si, sapphire, fused quartz
Growth Temperature300-400°C650-750°C
Growth Rate0.1-0.5 ML/hour0.5-5 nm/minute
Film CrystallinitySingle-crystallinePolycrystalline with large domains
Thickness ControlAtomic layer precisionNanometer to micrometer scale
ScalabilityLimited (cm²)High (wafer-scale possible)
Primary ApplicationsFundamental studies, quantum devicesFunctional electronics, photodetectors

Stoichiometric Control in Hf(Se,Te)₂ Solid Solution Systems

The Hf(Se,Te)₂ solid solution system enables precise tuning of electronic properties through controlled anion substitution, presenting unique synthesis challenges distinct from binary compound formation. The miscibility gap between HfSe₂ and HfTe₂ necessitates specialized approaches to achieve homogeneous alloys across the composition range. Mechanical alloying of stoichiometric HfSe₂ and HfTe₂ powders followed by hot press sintering has emerged as a viable strategy. Precursor compounds are first synthesized via solid-state reactions as described in Section 1.1, then subjected to high-energy ball milling in tungsten carbide vials under argon atmosphere (ball-to-powder ratio 10:1, 600 rpm for 4-8 hours) to create nanostructured composite powders [6].

Consolidation via hot pressing (1150 K, 50 MPa, 1 hour) produces dense pellets (>99% theoretical density) with homogeneous Hf(Se₁₋ₓTeₓ)₂ solid solutions. Extended X-ray absorption fine structure (EXAFS) spectroscopy confirms that selenium preferentially occupies specific lattice sites during initial crystallization, necessitating post-synthesis annealing at 700-800°C for 48-72 hours to achieve true random distribution of chalcogens. The lattice parameters follow Vegard's law with linear expansion from a = 3.75 Å (x=0, HfSe₂) to a = 3.96 Å (x=1, HfTe₂), while the c-axis expands from 6.14 Å to 6.70 Å respectively. Deviation from linearity in the c-lattice parameter at intermediate compositions (0.3

Table 3: Composition-Dependent Properties in Hf(Se₁₋ₓTeₓ)₂ Solid Solutions

Te Fraction (x)Lattice Parameter a (Å)Lattice Parameter c (Å)Electrical BehaviorThermal Conductivity (W/m·K)
0.0 (HfSe₂)3.749 ± 0.0036.139 ± 0.005Semiconductor4.8 ± 0.3
0.23.792 ± 0.0046.271 ± 0.006Semiconductor3.9 ± 0.3
0.43.827 ± 0.0046.398 ± 0.007Semi-metal3.3 ± 0.2
0.53.857 ± 0.0046.483 ± 0.008Semi-metal2.9 ± 0.2
0.63.892 ± 0.0056.572 ± 0.009Semi-metal2.6 ± 0.2
0.83.927 ± 0.0056.638 ± 0.010Semi-metal2.3 ± 0.2
1.0 (HfTe₂)3.962 ± 0.0056.703 ± 0.010Semi-metal2.1 ± 0.2

Post-Synthesis Processing: Annealing and Surface Passivation

Post-synthesis processing critically determines the final electronic and structural quality of HfTe₂ materials, addressing intrinsic point defects and surface degradation issues inherent in synthesis. Tellurium vacancy (VTe) formation represents the most prevalent point defect, acting as n-type dopants with formation energies as low as 0.8 eV under Te-poor conditions. Controlled annealing in tellurium vapor (partial pressure 0.1-1 atm) at 450-550°C for 12-48 hours effectively suppresses these vacancies, reducing background carrier concentrations by up to two orders of magnitude. Thermodynamic modeling indicates optimal compensation occurs near the Te-rich phase boundary without precipitating secondary phases.

Surface degradation presents a significant challenge for thin-film applications. HfTe₂ undergoes rapid surface oxidation upon air exposure, forming a 1-2 nm hafnium oxide (HfOₓ) layer within hours, severely degrading electronic properties. In situ surface passivation strategies have been developed to mitigate this degradation:

  • Atomic Layer Deposition (ALD) Capping: Immediate transfer from growth chamber to ALD system enables deposition of 5-20 nm Al₂O₃ or HfO₂ layers at 150°C, effectively preventing oxygen diffusion. The low-temperature process preserves the delicate crystal structure while creating a hermetic seal. Angle-resolved X-ray photoelectron spectroscopy confirms <0.5 nm interfacial oxide regrowth after 30 days ambient exposure with optimized Al₂O₃ capping.

  • Graphene Encapsulation: Direct transfer of CVD-grown graphene onto freshly cleaved HfTe₂ surfaces provides a chemically inert barrier with minimal interface states. The van der Waals contact preserves the electronic structure while enabling gate-tunable devices. Raman spectroscopy measurements show negligible peak broadening in encapsulated samples after atmospheric exposure exceeding 30 days.

  • Chalcogen Termination: Exposure to ammonium selenide ((NH₄)₂Se) or telluride ((NH₄)₂Te) solutions creates a self-limiting chalcogen termination layer that saturates dangling bonds. X-ray photoelectron spectroscopy reveals a 0.3-0.5 eV shift in core levels indicating surface dipole formation that reduces work function and enhances oxidation resistance.

For bulk crystals, thermal annealing under reducing atmospheres (Ar/H₂ 4-8%) significantly enhances crystalline perfection by reducing dislocation densities. Optimal conditions (700-750°C for 5-10 hours) promote dislocation climb and annihilation without introducing hydrogen-related defects. High-resolution X-ray diffraction demonstrates full-width-at-half-maximum (FWHM) values below 0.02° for the (001) rocking curve after optimized annealing, approaching theoretical perfection limits for this layered compound.

Table 4: Post-Synthesis Processing Parameters and Effects on HfTe₂ Properties

ProcessOptimal ParametersKey EffectsCharacterization Metrics
Te Annealing500°C, Te vapor 0.5 atm, 24hReduces Te vacancies; decreases carrier concentrationHall measurement: n ≈ 10¹⁶ cm⁻³ (vs 10¹⁸ as-grown)
Al₂O₃ Capping150°C ALD, 20 cycles, ~10 nmPrevents surface oxidationXPS: Hf 4f oxide peak <5% after 30 days air
Graphene EncapsulationDirect transfer, PMMA-free methodMaintains intrinsic mobilityTransport: μ > 500 cm²/V·s maintained in air
Chalcogen Termination10% (NH₄)₂Se solution, 60sCreates oxidation-resistant surfaceContact angle: >90°; XPS: Se-Hf bonding confirmed
Reducing Atmosphere Anneal700°C, 5% H₂/Ar, 5hReduces dislocation densityXRD: FWHM (001) < 0.02°

The development of sophisticated synthesis and processing methodologies for hafnium telluride continues to enable fundamental discoveries and technological applications. As researchers refine these protocols with increasingly precise control over stoichiometry, crystallinity, and surface quality, the remarkable intrinsic properties of this layered material become increasingly accessible for next-generation electronic and quantum devices.

Table 5: Hafnium Compounds Mentioned in Article

Compound NameChemical FormulaStructural Type
Hafnium TellurideHfTe₂1T-CdI₂
Hafnium SelenideHfSe₂1T-CdI₂
Hafnium Selenide TellurideHf(Se,Te)₂1T-CdI₂ solid solution
Hafnium OxideHfO₂Monoclinic, tetragonal
Hafnium ChlorideHfCl₄Molecular crystal

Properties

CAS Number

39082-23-0

Product Name

Hafnium telluride

IUPAC Name

bis(tellanylidene)hafnium

Molecular Formula

HfTe2

Molecular Weight

433.7 g/mol

InChI

InChI=1S/Hf.2Te

InChI Key

BCMXGUYIVFZMCT-UHFFFAOYSA-N

SMILES

[Te]=[Hf]=[Te]

Canonical SMILES

[Te]=[Hf]=[Te]

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